![molecular formula C21H25N3O4 B2835825 Methyl 2-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3-nitrobenzenecarboxylate CAS No. 860784-16-3](/img/structure/B2835825.png)

Methyl 2-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3-nitrobenzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

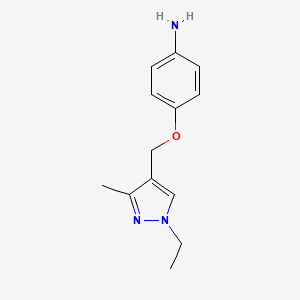

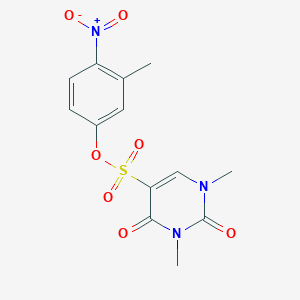

“Methyl 2-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3-nitrobenzenecarboxylate” is a chemical compound with the molecular formula C21H25N3O4 . It is used for research purposes.

Synthesis Analysis

The synthesis of piperazine derivatives, such as the one , has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other piperazine derivatives. These can include reactions with sulfonium salts, the Ugi reaction, ring opening of aziridines, and intermolecular cycloaddition of alkynes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the available data. Based on its molecular formula, it has a molar mass of 383.44 .Scientific Research Applications

Oxidation and Derivatives Synthesis

Oxidative reactions involving piperazine derivatives have been studied for the synthesis of complex chemical structures. For instance, 1,4-disubstituted 2,6-piperazinediones undergo oxidation, leading to products with potential utility in further chemical synthesis (Tanaka, Yamazaki, & Ohta, 1977). These reactions showcase the versatility of piperazine compounds in chemical transformations, providing pathways to novel materials and pharmaceuticals.

Polymer Science

Piperazine-based compounds have also found applications in polymer science. Polyamides containing piperazine units exhibit unique properties, such as solubility in various solvents and potential for high molecular weight synthesis. Research demonstrates the synthesis of polyamides through reactions involving compounds like theophylline and thymine, leading to materials with potential applications in biotechnology and materials science (Hattori & Kinoshita, 1979).

Supramolecular Chemistry

The study of supramolecular associations of piperazine-related compounds reveals insights into their potential in crystal engineering and materials science. Investigations into polymorphs of certain piperazin-1-ium salts have highlighted their structural versatility and the influence of supramolecular interactions on their physical properties (Jotani, Wardell, & Tiekink, 2018). These findings underscore the importance of piperazine derivatives in designing materials with specific crystallographic properties.

Metabolic Studies

Compounds structurally similar to "Methyl 2-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3-nitrobenzenecarboxylate" have been synthesized for metabolic and distribution studies in animals. Such research is crucial for understanding the pharmacokinetics of potential pharmaceuticals (Tada, Kajino, Watanabe, & Hayashi, 1989). This area of study provides essential insights into how similar compounds are processed in biological systems, informing drug design and development.

Pharmacological Intermediates

Research into the synthesis of piperazine intermediates has been conducted to develop more efficient methods for producing compounds with pharmaceutical relevance. Studies focusing on the synthesis of 1-(2,3-dichlorophenyl)piperazine, for example, explore optimized routes for producing high-yield intermediates for further drug development (Quan, 2006). Such research is fundamental to the pharmaceutical industry, enabling the creation of more effective and accessible medications.

properties

IUPAC Name |

methyl 2-[[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl]-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-15-6-4-7-16(2)20(15)23-12-10-22(11-13-23)14-18-17(21(25)28-3)8-5-9-19(18)24(26)27/h4-9H,10-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECZCJFICUIMSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCN(CC2)CC3=C(C=CC=C3[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3-nitrobenzenecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-(methylsulfonyl)-3-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}acrylonitrile](/img/structure/B2835743.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2835745.png)

![2-(4-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2835746.png)

![6-(tert-butyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2835754.png)

![N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2835755.png)

![5-bromo-2-chloro-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2835756.png)

![2-[4-(Methylamino)oxan-4-yl]ethan-1-ol](/img/structure/B2835759.png)

![{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride](/img/structure/B2835762.png)